molecular formula C8H2F2N2 B3142693 2,6-Difluoroterephthalonitrile CAS No. 510772-86-8

2,6-Difluoroterephthalonitrile

Cat. No.: B3142693
CAS No.: 510772-86-8
M. Wt: 164.11 g/mol
InChI Key: BSASUJKIZLQYFI-UHFFFAOYSA-N
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Description

2,6-Difluoroterephthalonitrile is a di-substituted aromatic compound with the molecular formula C₈H₂F₂N₂. It is primarily utilized in materials science and organic chemistry research. This compound serves as a versatile building block for synthesizing various organic materials, particularly in the development of polymers, metal-organic frameworks, and covalent organic frameworks.

Preparation Methods

2,6-Difluoroterephthalonitrile can be synthesized through different methods. One common approach involves the direct fluorination of terephthalonitrile using a fluorinating agent like potassium fluoride. The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms at the 2 and 6 positions of the aromatic ring.

Chemical Reactions Analysis

2,6-Difluoroterephthalonitrile readily undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitrile groups. This reactivity enables the attachment of various nucleophiles, including amines, thiols, and alcohols, to the aromatic ring. Common reagents used in these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide. Major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.

Scientific Research Applications

2,6-Difluoroterephthalonitrile has several scientific research applications:

    Materials Science: It is used in the synthesis of polymers, metal-organic frameworks, and covalent organic frameworks.

    Organic Chemistry: It serves as a building block for various organic materials.

    Industrial Applications: It is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,6-Difluoroterephthalonitrile heavily depends on the specific chemical reaction it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing nitrile groups activate the aromatic ring towards nucleophilic attack by stabilizing the negative charge formed in the transition state. This activation facilitates the substitution of fluorine atoms with various nucleophiles, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

2,6-Difluoroterephthalonitrile can be compared with other similar compounds, such as:

    2,6-Dichloroterephthalonitrile: Similar in structure but with chlorine atoms instead of fluorine. It exhibits different reactivity and properties due to the difference in electronegativity between chlorine and fluorine.

    2,6-Dibromoterephthalonitrile: Contains bromine atoms instead of fluorine. Bromine’s larger atomic size and lower electronegativity result in different chemical behavior.

    2,6-Diiodoterephthalonitrile: Contains iodine atoms, which are even larger and less electronegative than bromine, leading to unique reactivity and applications.

This compound is unique due to the strong electron-withdrawing effect of fluorine, which significantly influences its reactivity and the properties of the resulting compounds.

Properties

IUPAC Name

2,6-difluorobenzene-1,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2N2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSASUJKIZLQYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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